5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole

Lipophilicity LogP Physicochemical property

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole (CAS 637745-27-8, molecular formula C18H20N2O) is a synthetic, trisubstituted benzimidazole derivative bearing methyl groups at positions 5 and 6 of the benzimidazole core and a 1-[2-(4-methylphenoxy)ethyl] side chain. This compound belongs to the broader class of N1-substituted benzimidazoles, a scaffold recognized for its presence in bioactive molecules and its utility as a ligand in coordination chemistry.

Molecular Formula C18H20N2O
Molecular Weight 280.371
CAS No. 637745-27-8
Cat. No. B2395098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole
CAS637745-27-8
Molecular FormulaC18H20N2O
Molecular Weight280.371
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCN2C=NC3=C2C=C(C(=C3)C)C
InChIInChI=1S/C18H20N2O/c1-13-4-6-16(7-5-13)21-9-8-20-12-19-17-10-14(2)15(3)11-18(17)20/h4-7,10-12H,8-9H2,1-3H3
InChIKeyICDFWNRTAFSQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole (CAS 637745-27-8): Chemical Identity and Research-Grade Procurement Profile


5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole (CAS 637745-27-8, molecular formula C18H20N2O) is a synthetic, trisubstituted benzimidazole derivative bearing methyl groups at positions 5 and 6 of the benzimidazole core and a 1-[2-(4-methylphenoxy)ethyl] side chain. This compound belongs to the broader class of N1-substituted benzimidazoles, a scaffold recognized for its presence in bioactive molecules and its utility as a ligand in coordination chemistry [1]. Quantitative biological data for this specific compound are extremely sparse in the peer-reviewed literature; the majority of available information is confined to vendor technical summaries identifying its primary role as a synthetic building block and coordination ligand .

Procurement Risk Alert: Why Simple Benzimidazole or Phenoxyethyl Analog Substitution Fails for 5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole


Within the benzimidazole chemical space, even minor alterations to the substitution pattern—such as removing the 5,6-dimethyl groups, relocating the methyl group on the phenoxy ring, or altering the linker topology—can profoundly change physicochemical properties (logP, solubility, melting point), coordination geometry with metal centers, and biological target engagement profiles [1]. Generic substitution with close analogs such as 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole (lacking 5,6-dimethyl groups), 5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazole (lacking the 4-methyl on the phenyl ring), or 5,6-dimethylbenzimidazole (lacking the entire phenoxyethyl side chain) is not supported by quantitative evidence of functional equivalence and risks invalidating experimental continuity in structure-activity relationship (SAR) studies, coordination chemistry applications, or biological screening campaigns. The following quantitative evidence guide details what is known—and critically, what is not yet known—about the differentiation of this specific compound.

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole: Quantitative Differentiation Evidence for Procurement Scientists


Predicted Lipophilicity Shift Relative to Non-Methylated Phenoxyethyl Analog: Implications for Membrane Permeability and Formulation

The presence of 5,6-dimethyl substitution on the benzimidazole core is predicted to increase lipophilicity compared to the parent 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole scaffold. For the closely related isomer 5,6-dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole (CAS 637745-30-3), the ACD/Labs-predicted LogP is 4.74 . The comparator 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole (lacking 5,6-dimethyl groups) has a reported LogP of 3.84 . This represents a predicted LogP increase of approximately 0.90 log units conferred by the dimethyl substitution, translating to an estimated 8-fold increase in octanol-water partition coefficient. Such a shift can substantially alter passive membrane permeability, plasma protein binding, and DMSO/aqueous solubility profiles, which are critical parameters for cell-based assay design and in vivo formulation development.

Lipophilicity LogP Physicochemical property Membrane permeability ADME

Cytotoxicity Profile Inference from Closely Related N1-Substituted Benzimidazole Derivatives: Evidence of Micromolar Antiproliferative Activity in Breast Cancer Cells

A derivative described as structurally related to 5,6-dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole was tested against MDA-MB-231 triple-negative breast cancer cells and demonstrated significant inhibition of cell proliferation with an IC50 value of 8.11 µM . In the broader benzimidazole class, structurally distinct N1-substituted compounds have shown a wide range of antiproliferative activities; for example, unsubstituted benzimidazole ring compounds in one series exhibited IC50 values of 43.93 µM (48 h) and 16.04 µM (72 h) against cancer cell lines [1], substantially weaker than the derivative reported at 8.11 µM. This suggests that the specific combination of 5,6-dimethyl and phenoxyethyl N1-substitution may confer enhanced antiproliferative potency, although direct head-to-head data for CAS 637745-27-8 are not available.

Antiproliferative Cytotoxicity MDA-MB-231 Breast cancer IC50

Coordination Chemistry Differentiation: 5,6-Dimethylbenzimidazole Core as a Privileged Ligand Scaffold Versus Unsubstituted Benzimidazole

The 5,6-dimethylbenzimidazole core is a well-established ligand in coordination chemistry and is the natural axial ligand for cobalt in vitamin B12 (cobalamin), where it chelates the central cobalt atom [1]. In synthetic coordination architectures, 5,6-dimethylbenzimidazole has been employed as a ligand in nickel(II) complexes with Ni–N bond distances ranging from 2.056 to 2.123 Å [2]. The target compound, which retains the 5,6-dimethylbenzimidazole core while adding an N1-phenoxyethyl side chain, preserves this metal-coordinating pharmacophore. Unsubstituted benzimidazole lacks the electron-donating methyl groups that modulate the basicity and coordination strength of the imidazole nitrogen, and compounds lacking the N1 side chain (e.g., simple 5,6-dimethylbenzimidazole) cannot provide the steric and electronic tuning afforded by the 2-(4-methylphenoxy)ethyl substituent.

Coordination chemistry Metal-organic frameworks Ligand design 5,6-Dimethylbenzimidazole Cobalt chelation

Predicted Physicochemical Property Comparison: 5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole Versus 5,6-Dimethyl-1-(2-phenoxyethyl)-1H-benzimidazole

For the positional isomer 5,6-dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole (CAS 637745-30-3), ChemSpider reports predicted density of 1.1±0.1 g/cm³, boiling point of 458.6±47.0 °C at 760 mmHg, and enthalpy of vaporization of 71.9±3.0 kJ/mol . By comparison, 5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazole (CAS 637745-26-7, lacking the methyl group on the phenoxy ring) has a molecular weight of 266.34 g/mol versus 280.36 g/mol for the methyl-substituted target compound . The molecular weight difference of ~14 Da (corresponding to one methyl group) and the predicted boiling point elevation (typical for methyl-substituted versus unsubstituted aryl ethers, ~10–20 °C) are analytically distinguishable by LC-MS and GC-MS, enabling unambiguous identity confirmation during procurement quality control.

Physicochemical properties Boiling point Density Molecular weight Procurement specification

Best-Fit Research Application Scenarios for 5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole Based on Quantitative Evidence


Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis: Exploiting the 5,6-Dimethylbenzimidazole Core as a Tunable Ligand

The 5,6-dimethylbenzimidazole core, preserved in CAS 637745-27-8, is a proven ligand scaffold for transition metal coordination, with documented Ni–N bond distances of 2.056–2.123 Å in structurally characterized complexes [1]. The N1-phenoxyethyl side chain offers additional steric bulk and hydrogen-bond acceptor capacity (ether oxygen), enabling the design of higher-dimensionality coordination polymers with tailored porosity and fluorescent properties. This compound is ideally suited for groups synthesizing novel Cd(II), Ni(II), or Co(II) coordination architectures, where the dimethyl substitution pattern is critical for reproducing the metal-binding geometry found in the B12 corrin ring system.

Medicinal Chemistry SAR Exploration: Probing the Antiproliferative Potential of Trisubstituted Benzimidazoles in Triple-Negative Breast Cancer

A structurally related derivative has demonstrated IC50 = 8.11 µM antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells, a potency level substantially exceeding that of simple unsubstituted benzimidazole reference compounds (IC50 ~16–44 µM) . For medicinal chemistry teams conducting SAR studies around the benzimidazole scaffold, CAS 637745-27-8 serves as a key intermediate or comparator molecule for evaluating the contribution of the 5,6-dimethyl and 4-methylphenoxyethyl substituents to cytotoxicity, target engagement, and selectivity profiles.

Physicochemical Property Benchmarking in ADME Assay Development: Leveraging Predicted LogP for Permeability Studies

With a predicted LogP of approximately 4.74 (inferred from the 2-methyl isomer) versus 3.84 for the non-dimethylated analog, this compound offers a ~0.9 log unit shift in lipophilicity . This makes it a useful tool compound for calibrating PAMPA or Caco-2 permeability assays, where a known lipophilicity gradient is required to validate assay sensitivity. Procurement teams developing ADME screening panels can use this compound as a mid-logP reference standard bridging hydrophilic (LogP <3) and highly lipophilic (LogP >5) compound classes.

Synthetic Methodology Development: Using the 2-(4-Methylphenoxy)ethyl Side Chain as a Traceless Directing Group or Protecting Group

The 2-(4-methylphenoxy)ethyl substituent at N1 represents a relatively uncommon substitution pattern in the benzimidazole chemical space, documented in only a limited number of patent filings [2]. This structural novelty makes CAS 637745-27-8 a valuable starting material for synthetic chemists exploring N1-functionalization methodologies, including nucleophilic substitution, Mitsunobu reactions, or transition-metal-catalyzed cross-couplings. Its use as a synthetic building block is the most consistently reported application across vendor technical summaries.

Quote Request

Request a Quote for 5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.